Tetracosactide acetate

Catalog No.
S11178569
CAS No.
M.F
C136H210N40O31S
M. Wt
2933.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosactide acetate

Product Name

Tetracosactide acetate

IUPAC Name

1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C136H210N40O31S

Molecular Weight

2933.4 g/mol

InChI

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)

InChI Key

ZOEFCCMDUURGSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N

A synthetic peptide that is identical to the 24-amino acid segment at the N-terminal of ADRENOCORTICOTROPIC HORMONE. ACTH (1-24), a segment similar in all species, contains the biological activity that stimulates production of CORTICOSTEROIDS in the ADRENAL CORTEX.

Tetracosactide acetate, also known as Cosyntropin, is a synthetic peptide that mimics the first 24 amino acids of the adrenocorticotropic hormone. Its chemical formula is C138H214N40O33S, and it has a molecular weight of approximately 3293.8 g/mol . This compound is primarily utilized in medical applications to stimulate the adrenal cortex, leading to the secretion of corticosteroids, which are vital in managing various conditions such as adrenal insufficiency and certain autoimmune disorders .

Tetracosactide acetate functions by binding to specific receptors on the surface of adrenal cortical cells. This interaction activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) in the cells. The elevated cAMP levels promote the conversion of cholesterol to pregnenolone, a precursor for various corticosteroids . The metabolic pathway can be summarized as follows:

  • Binding: Tetracosactide binds to the ACTH receptor on adrenal cells.
  • Activation: The hormone-receptor complex activates adenylate cyclase.
  • cAMP Production: Increased cAMP stimulates steroidogenesis.
  • Corticosteroid Release: Pregnenolone is converted into glucocorticoids and mineralocorticoids.

Tetracosactide acetate exhibits biological activities similar to those of natural adrenocorticotropic hormone. Its primary action is to stimulate the production of glucocorticoids and mineralocorticoids from the adrenal cortex, which are crucial for regulating metabolism, immune response, and stress reactions . Additionally, it has been shown to have a prolonged effect compared to natural corticotropin, allowing for less frequent administration in therapeutic settings .

The synthesis of tetracosactide acetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process can be summarized in several steps:

  • Preparation: A solid support is functionalized with an amino acid.
  • Coupling: Protected amino acids are sequentially coupled to form peptide bonds.
  • Deprotection: Protective groups are removed after each coupling step.
  • Cleavage: The completed peptide is cleaved from the solid support.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography.

The final product is then acetylated to form tetracosactide acetate, enhancing its stability and bioavailability .

Tetracosactide acetate has several clinical applications:

  • Diagnostic Testing: It is used in diagnostic tests for assessing adrenal function by measuring cortisol response after administration.
  • Therapeutic Use: It serves as an alternative treatment for conditions like Crohn's disease and rheumatoid arthritis, particularly in patients who cannot tolerate oral glucocorticoids .
  • Hormonal Replacement Therapy: It may be used in cases of adrenal insufficiency to replace deficient hormones.

Research indicates that tetracosactide acetate can interact with various medications, potentially increasing hepatotoxicity when combined with agents like clonazepam . Additionally, it may influence the pharmacokinetics of other drugs metabolized by hepatic enzymes due to its effects on glucocorticoid levels.

Tetracosactide acetate shares structural and functional similarities with several other peptides and hormones involved in adrenal function and steroidogenesis. Here are some comparable compounds:

Compound NameSimilarityUnique Characteristics
Adrenocorticotropic Hormone (ACTH)Natural precursor hormone stimulating adrenal steroid productionFull-length hormone with broader physiological effects
CortisolEnd product of ACTH stimulationPrimary glucocorticoid hormone involved in stress response
DesmopressinSynthetic analog of vasopressinPrimarily used for diabetes insipidus; different action mechanism
Luteinizing HormoneInvolved in reproductive hormone regulationStimulates gonadal steroid production; different target tissues

Tetracosactide acetate's uniqueness lies in its specific action on adrenal steroidogenesis while being a synthetic analog that allows for controlled therapeutic use without some side effects associated with longer-acting corticosteroids .

Tetracosactide acetate represents a synthetic polypeptide consisting of the first twenty-four amino acid residues of human adrenocorticotropic hormone, with the amino acid sequence serine-tyrosine-serine-methionine-glutamate-histidine-phenylalanine-arginine-tryptophan-glycine-lysine-proline-valine-glycine-lysine-lysine-arginine-arginine-proline-valine-lysine-valine-tyrosine-proline [2] [17]. The molecular formula of tetracosactide acetate is C₁₄₈H₂₃₄N₄₀O₄₃S with a molecular weight of 3293.8 grams per mole [17]. The synthesis of this complex peptide requires sophisticated chemical methodologies and production strategies to achieve the desired purity and yield.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis represents the predominant method for tetracosactide acetate production, offering distinct advantages over solution-phase approaches [8] [10]. The fundamental principle involves anchoring the carboxy-terminal amino acid to an insoluble resin support, followed by sequential addition of protected amino acids in the amino-terminal direction [9] [10].

The synthesis commences with attachment of the carboxy-terminal proline residue to a suitable resin through covalent linkage [10]. Common resin supports include polystyrene-based matrices with various functional linkers, such as Wang resin for carboxy-terminal acids and Rink amide resin for carboxy-terminal amides [13]. The resin selection influences both the final product characteristics and cleavage conditions.

Each coupling cycle in solid-phase peptide synthesis consists of four distinct phases: deprotection of the amino-protecting group, washing to remove byproducts, coupling of the next protected amino acid, and final washing [10] [11]. This iterative process continues until the complete twenty-four amino acid sequence is assembled on the solid support.

Synthesis ParameterOptimization StrategyImpact on YieldReference
Coupling reagent selectionHATU versus HBTU comparisonHigher efficiency with HATU [26]
Coupling time extensionProlonged reaction durationImproved completion rates [26]
Amino acid concentrationExcess molar ratiosEnhanced coupling efficiency [26]
Temperature controlElevated reaction temperaturesAccelerated kinetics [26]

The synthesis of tetracosactide presents specific challenges due to its length and amino acid composition [8]. Certain residues, including tryptophan, cysteine, isoleucine, and lysine, demonstrate reduced coupling efficiencies and require optimized conditions [26]. Advanced protocols incorporate modified coupling strategies for these problematic amino acids to ensure complete incorporation.

Recent developments in automated flow chemistry have demonstrated superior performance compared to traditional batch synthesis methods [31]. Automated fast-flow peptide synthesis protocols achieve higher crude product purities and reduced synthesis times through precise control of reaction parameters and continuous monitoring systems [31].

Protection-Deprotection Mechanisms for Amino Acid Residues

The successful synthesis of tetracosactide acetate requires sophisticated protection strategies to prevent unwanted side reactions during peptide bond formation [14] [15]. Two primary protection schemes dominate solid-phase peptide synthesis: the tert-butyloxycarbonyl/benzyl system and the fluorenylmethyloxycarbonyl/tert-butyl system [9] [15].

The fluorenylmethyloxycarbonyl strategy represents the contemporary standard for tetracosactide synthesis due to its orthogonal protection scheme and mild cleavage conditions [15] [21]. In this approach, the alpha-amino groups are temporarily protected with fluorenylmethyloxycarbonyl groups, while side chain functionalities employ tert-butyl-based protecting groups [15].

Alpha-amino Protection Mechanisms:

The fluorenylmethyloxycarbonyl group protects the alpha-amino functionality through carbamate formation [15]. Deprotection occurs via base-catalyzed elimination using piperidine in dimethylformamide, generating the highly reactive dibenzofulvene intermediate and carbon dioxide [21]. This mechanism ensures selective removal without affecting side chain protection.

Side Chain Protection Strategies:

Each amino acid in tetracosactide requires specific side chain protection strategies based on functional group reactivity [14] [15]:

  • Serine and Tyrosine: tert-butyl ethers protect hydroxyl functionalities
  • Methionine: Generally unprotected due to low reactivity
  • Glutamate: tert-butyl esters mask carboxyl groups
  • Histidine: Trityl protection of the imidazole nitrogen
  • Phenylalanine: Unprotected aromatic system
  • Arginine: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection of guanidinium
  • Tryptophan: Boc protection of indole nitrogen
  • Lysine: tert-butyloxycarbonyl protection of epsilon-amino groups
  • Proline: Unprotected cyclic structure

The orthogonal nature of fluorenylmethyloxycarbonyl/tert-butyl protection enables selective deprotection under different conditions [14]. Alpha-amino deprotection occurs under basic conditions, while global side chain deprotection employs acidic treatment with trifluoroacetic acid [15].

Amino AcidSide Chain ProtectionDeprotection ConditionsStability Requirements
Serinetert-Butyl etherTrifluoroacetic acidStable to base [14]
Tyrosinetert-Butyl etherTrifluoroacetic acidStable to base [14]
Glutamatetert-Butyl esterTrifluoroacetic acidStable to base [14]
HistidineTritylTrifluoroacetic acidStable to base [14]
ArgininePentamethyldihydrobenzofuran-5-sulfonylTrifluoroacetic acidStable to base [14]
Lysinetert-ButyloxycarbonylTrifluoroacetic acidStable to base [14]

Acetylation and Salt Formation Processes

The conversion of tetracosactide to its acetate salt form involves specific chemical processes that influence the final product characteristics and stability [29] [17]. Salt formation occurs through ionic interaction between the basic amino groups present in the peptide structure and acetate anions [29].

Acetylation Chemistry:

Acetylation in peptide synthesis can occur through multiple mechanisms, including enzymatic and non-enzymatic pathways [32] [33]. In the context of tetracosactide acetate formation, the process involves the interaction of acetic acid with basic nitrogen atoms within the peptide structure [29]. The peptide contains multiple basic residues, including lysine and arginine, which can form stable ionic associations with acetate counterions [17].

The acetylation process follows established acid-base chemistry principles [29]. The protonated amino groups in tetracosactide interact electrostatically with acetate anions to form the stable salt complex [29]. This ionic interaction enhances the peptide solubility characteristics and provides improved stability compared to the free base form [29].

Salt Formation Mechanisms:

Salt formation proceeds through proton transfer from acetic acid to basic nitrogen atoms within the peptide structure [29]. The tetracosactide molecule contains six basic amino acid residues (four lysine and two arginine), providing multiple sites for acetate association [17]. The stoichiometry of salt formation depends on the solution conditions and relative concentrations of peptide and acetic acid [29].

Acetate salts demonstrate superior properties compared to alternative salt forms for pharmaceutical peptides [29]. Trifluoroacetate salts, commonly formed during reverse-phase high-performance liquid chromatography purification, can be converted to acetate salts through ion exchange processes [29]. This conversion improves the lyophilization characteristics and reduces potential immunogenic responses [29].

Physicochemical Properties:

The acetate salt formation significantly influences the physicochemical properties of tetracosactide [17] [29]. Key parameters affected include:

PropertyAcetate Salt ValueImpactReference
Water Solubility0.0483 mg/mLEnhanced dissolution [17]
Molecular Weight3293.8 g/molIncreased mass [17]
Physiological Charge+6Improved stability [17]
Polar Surface Area1158.72 ŲHydrophilic character [17]

Biotechnological Production Approaches

Contemporary biotechnological methodologies offer alternative production strategies for tetracosactide acetate synthesis, complementing traditional chemical approaches [22] [25]. These methods leverage biological systems to achieve peptide production through fermentation and recombinant expression technologies [23] [25].

Microbial Fermentation Systems:

Microbial fermentation represents an established biotechnological approach for peptide production [22] [25]. The process utilizes specific bacterial strains with high proteolytic activity to generate bioactive peptides from protein substrates [22]. Lactobacillales species, including Lactococcus lactis and Lactobacillus helveticus, demonstrate significant potential for peptide synthesis through their sophisticated proteolytic systems [22].

The proteolytic machinery in these organisms consists of cell wall-associated proteins and intracellular enzymes, including endopeptidases, aminopeptidases, and dipeptidases [22]. This enzymatic system enables the controlled hydrolysis of larger protein substrates to generate specific peptide sequences [22]. The fermentation approach offers advantages in terms of process scalability and reduced environmental impact compared to chemical synthesis [25].

Recombinant Expression Technologies:

Recombinant protein expression in Escherichia coli provides an alternative biotechnological route for tetracosactide production [23]. This approach involves cloning the tetracosactide coding sequence into expression vectors and transforming bacterial hosts for protein production [23]. The recombinant methodology demonstrates particular advantages for isotopically labeled peptides and modified sequences [23].

Production yields of approximately ten milligrams per liter of culture medium have been achieved using optimized expression protocols [23]. The recombinant approach offers flexibility in sequence design and enables cost-effective synthesis at laboratory scales [23]. However, the methodology requires careful optimization of expression conditions and purification protocols to achieve pharmaceutical-grade products.

Process Optimization Strategies:

Biotechnological production systems require comprehensive optimization to achieve commercial viability [25] [35]. Critical parameters include strain selection, culture medium composition, fermentation conditions, and downstream processing methodologies [25]. Recent advances in automated solid-phase peptide synthesis have demonstrated scalability up to 800 millimoles, supporting kilogram-scale production requirements [35].

Production MethodYield RangeScale CapabilityAdvantagesReference
Chemical SynthesisVariableKilogram scaleHigh purity control [35]
Microbial FermentationModerateIndustrial scaleEnvironmental sustainability [25]
Recombinant Expression10 mg/LLaboratory scaleSequence flexibility [23]
Automated Flow SynthesisHighResearch scaleProcess efficiency [31]

The integration of biotechnological approaches with traditional chemical synthesis methods provides comprehensive production capabilities for tetracosactide acetate [35]. Modern contract research and manufacturing organizations employ multi-platform strategies combining solid-phase synthesis, fermentation technologies, and automated systems to meet diverse production requirements [35].

Tetracosactide acetate, a synthetic polypeptide representing the amino-terminal twenty-four amino acid sequence of human adrenocorticotropic hormone, has been extensively characterized through advanced mass spectrometric techniques. The compound exhibits a molecular formula of C₁₃₆H₂₁₀N₄₀O₃₁S with a molecular weight of 2933.49 Da for the free peptide [1], while the acetate salt formulation presents varying molecular weights depending on the degree of acetate association.

High-resolution mass spectrometry utilizing electrospray ionization in positive mode has proven instrumental in determining the precise primary sequence of tetracosactide acetate [2]. The peptide consistently demonstrates the canonical sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro [3] [4]. Quadrupole time-of-flight mass spectrometry coupled with liquid chromatography has enabled accurate mass determination with exceptional precision, allowing for the identification of the parent molecular ion at multiple charge states [5].

The multiply charged molecular ion species are commonly observed in electrospray ionization mass spectrometry, with the [M + 5H]⁵⁺ ion at m/z 587.4 representing a particularly stable and reproducible signal for analytical purposes [2]. Fragment ion spectra generated through collision-induced dissociation provide comprehensive sequence coverage, with characteristic product ions at m/z 671.5 and m/z 223.0 serving as definitive identification markers [2].

Table 1: Mass Spectrometric Characterization Data for Tetracosactide Acetate

ParameterValueTechniqueReference
Molecular Weight (free base)2933.49 DaESI-MS [1]
Molecular Weight (acetate salt)2993.5 g/molHR-MS [3]
Primary charge state [M+5H]⁵⁺m/z 587.4ESI-MS/MS [2]
Fragment ion 1m/z 671.5CID-MS/MS [2]
Fragment ion 2m/z 223.0CID-MS/MS [2]
Sequence coverage>95%LC-MS/MS [5]

Impurity characterization through mass spectrometry has revealed the presence of numerous peptide-related substances, including amino-terminally and carboxyl-terminally truncated sequences, peptides containing residual protecting groups, and sequences with additional amino acid residues [5] [6]. These impurities typically exhibit molecular weights both lower and higher than the parent tetracosactide molecule, with the most abundant impurity being tetracosactide sulfoxide, displaying a characteristic mass increase of sixteen daltons [7].

The analytical methodology employing ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry has demonstrated exceptional selectivity for tetracosactide identification and quantification [7]. The peptide exhibits eight basic centers within its structure, resulting in distinctive charging patterns in acidic media that facilitate separation and identification of both the parent compound and its related impurities [7].

Secondary Structure Elucidation through Circular Dichroism

Circular dichroism spectroscopy represents the primary analytical technique for investigating the secondary structural elements of tetracosactide acetate. The methodology measures the differential absorption of left- and right-handed circularly polarized light, providing quantitative information about α-helical, β-sheet, β-turn, and random coil conformations within the peptide structure [8] [9].

The far-ultraviolet circular dichroism spectrum of tetracosactide acetate exhibits characteristics consistent with a predominantly extended, random coil conformation in aqueous solution [10] [11]. Spectral analysis in the wavelength region from 190 to 250 nanometers reveals minimal contributions from ordered secondary structural elements, with the predominant spectral features indicating flexible, unstructured conformations [11].

Intramolecular resonance energy transfer studies utilizing fluorescence-labeled tetracosactide derivatives have provided complementary structural information [11]. These investigations demonstrate that the distance between tryptophan residue 9 and lysine residue 21 remains remarkably consistent across different solvent conditions, supporting the random coil characterization and indicating substantial conformational flexibility throughout the peptide backbone [11].

Table 2: Secondary Structure Content Analysis by Circular Dichroism

Structural ElementPercentage CompositionAnalytical MethodSolvent Conditions
α-Helix<5%CD SpectroscopyAqueous, pH 7.0
β-Sheet<3%CD SpectroscopyAqueous, pH 7.0
β-Turn12-15%CD DeconvolutionAqueous, pH 7.0
Random Coil>80%CD AnalysisAqueous, pH 7.0

The absence of significant α-helical or β-sheet content in aqueous solution contrasts markedly with the behavior observed in membrane-mimetic environments, where the amino-terminal decapeptide segment demonstrates propensity for ordered structure formation [12] [13]. This environmental sensitivity reflects the amphipathic nature of specific regions within the tetracosactide sequence.

Circular dichroism measurements performed under various pH conditions reveal minimal structural perturbations across physiologically relevant ranges, consistent with the inherently flexible nature of the peptide backbone [11]. The spectral characteristics remain largely unchanged in the presence of physiological salt concentrations, indicating limited influence of ionic strength on the predominant random coil conformation.

Temperature-dependent circular dichroism studies demonstrate gradual spectral changes consistent with increased conformational flexibility at elevated temperatures, without evidence of cooperative unfolding transitions characteristic of more structured proteins [11]. This behavior further supports the classification of tetracosactide acetate as an intrinsically disordered peptide under physiological conditions.

Tertiary Folding Patterns under Physiological Conditions

The tertiary structural organization of tetracosactide acetate under physiological conditions exhibits characteristics of an intrinsically disordered peptide with distinct regional differences in conformational behavior. Molecular dynamics simulations and nuclear magnetic resonance spectroscopic studies have revealed that the peptide adopts predominantly extended conformations in aqueous solution, with limited tertiary structure formation [12] [13].

Fluorescence spectroscopy investigations utilizing the intrinsic tryptophan residue at position 9 provide detailed insights into the local conformational environment [13] [11]. The tryptophan fluorescence parameters, including quantum yield, emission maximum, and anisotropy values, indicate a highly solvent-exposed environment consistent with extended peptide conformations rather than compact folded structures [13].

The peptide demonstrates distinct conformational preferences between its amino-terminal (residues 1-10) and carboxyl-terminal (residues 11-24) segments under physiological conditions [12]. Molecular dynamics simulations reveal that residues 1-10 exhibit greater conformational flexibility and stronger propensity for surface interactions, while the carboxyl-terminal region maintains more extended conformations with reduced structural variability [12].

Table 3: Conformational Parameters under Physiological Conditions

Structural ParameterValueMeasurement TechniqueConditions
Radius of Gyration18.5 ± 2.3 ÅMD Simulation37°C, pH 7.4
End-to-End Distance45.2 ± 8.7 ÅMD SimulationAqueous solution
Trp9-Tyr23 Distance≥18 ÅFRET AnalysisPhysiological buffer
Trp9-Tyr2 Distance9.2 ÅFRET AnalysisAqueous medium
Solvent Accessibility>85%NMR/FluorescencepH 7.4, 150 mM NaCl

Intramolecular distance measurements obtained through Förster resonance energy transfer demonstrate that the peptide maintains extended conformations with characteristic distances between specific amino acid residues remaining consistent across various physiological conditions [11]. The distance between tryptophan 9 and tyrosine 23 exceeds eighteen angstroms, while the tryptophan 9 to tyrosine 2 separation measures approximately 9.2 angstroms, values consistent with random coil behavior [13] [11].

The peptide exhibits minimal tendency toward self-association or intermolecular aggregation under physiological conditions, as evidenced by concentration-independent spectroscopic properties and the absence of concentration-dependent changes in hydrodynamic behavior [11]. This characteristic distinguishes tetracosactide acetate from many other bioactive peptides that demonstrate aggregation propensities.

Hydration analysis reveals extensive water molecule interactions throughout the peptide structure, with particularly pronounced hydration patterns surrounding the charged amino acid residues [12]. The high degree of hydration contributes to the conformational flexibility and supports the extended structural arrangements observed under physiological conditions.

Dynamic light scattering measurements indicate hydrodynamic radii consistent with monomeric, extended peptide conformations, without evidence of oligomerization or higher-order assembly formation [12]. The peptide maintains its monomeric state across physiologically relevant concentration ranges, supporting its classification as an intrinsically disordered molecule.

Zinc Chelation Complexes in Depot Formulations

The formation of zinc chelation complexes represents a critical aspect of tetracosactide acetate pharmaceutical formulations, particularly in sustained-release depot preparations. The zinc complex formation fundamentally alters the physicochemical properties of the peptide, enabling controlled release characteristics essential for therapeutic applications [14] [15].

In depot formulations, tetracosactide forms a water-insoluble complex through coordination with zinc ions, specifically as a zinc hydroxide-phosphate precipitate [16]. The stoichiometric relationship maintains 2.5 milligrams of zinc per milligram of tetracosactide, establishing a well-defined coordination complex that ensures reproducible pharmaceutical properties [15] [16].

The coordination chemistry involves multiple amino acid residues capable of zinc binding, including histidine, methionine, and the terminal amino group [17]. The histidine residue at position 6 serves as a primary coordination site due to its imidazole ring nitrogen atoms, while the methionine sulfur at position 4 provides additional coordination opportunities [17].

Table 4: Zinc Complex Characterization Data

ParameterValueAnalytical MethodFormulation Type
Zinc:Peptide Ratio2.5:1 (mg:mg)ICP-MSDepot injection
Complex Molecular Weight2993.5 + Zn²⁺Mass SpectrometryZinc hydroxide complex
Water SolubilityPractically insolubleSolubility testingComplex form
Release Half-time8-12 hoursPharmacokinetic analysisIntramuscular depot
Stability ConstantLog K > 6.0Potentiometric titrationpH 7.4

The zinc coordination significantly modifies the peptide conformation, inducing more compact structural arrangements compared to the free peptide in solution [17]. Spectroscopic analysis of the zinc complex reveals alterations in the electronic environment of aromatic amino acid residues, particularly tryptophan and tyrosine, indicating conformational changes upon metal coordination [17].

Pharmacokinetic studies demonstrate that the zinc complex formation enables sustained plasma concentrations of tetracosactide for twelve to twenty-four hours following intramuscular administration, compared to the ninety-minute duration observed with non-complexed formulations [16]. The controlled release mechanism involves gradual dissociation of the peptide from the zinc phosphate matrix at the injection site [16].

The complex exhibits pH-dependent stability, with optimal formation occurring under slightly alkaline conditions typical of pharmaceutical formulations [16]. The coordination remains stable across physiological pH ranges, but demonstrates increased dissociation rates under acidic conditions, facilitating controlled release as local tissue conditions vary [16].

Structural analysis using extended X-ray absorption fine structure spectroscopy reveals zinc coordination geometries consistent with tetrahedral or octahedral arrangements, depending on the specific amino acid ligands involved in complex formation [17]. The coordination environment includes both nitrogen and sulfur donor atoms from the peptide backbone and side chains [17].

The presence of zinc ions influences the peptide aggregation behavior, promoting formation of higher-order assemblies that contribute to the depot characteristics [18]. These assemblies demonstrate enhanced resistance to enzymatic degradation compared to the free peptide, contributing to the prolonged biological activity observed in depot formulations [16].

Thermal analysis of the zinc complex reveals enhanced thermal stability compared to the free peptide, with decomposition temperatures elevated by approximately 15-20 degrees Celsius [16]. This increased stability contributes to improved storage characteristics and reduced degradation rates during pharmaceutical processing and storage [16].

XLogP3

-7.9

Hydrogen Bond Acceptor Count

41

Hydrogen Bond Donor Count

42

Exact Mass

2932.5839961 g/mol

Monoisotopic Mass

2931.5806412 g/mol

Heavy Atom Count

208

Dates

Last modified: 08-08-2024

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